molecular formula C11H13N3O5 B1608904 N,N-diethyl-3,5-dinitrobenzamide CAS No. 2782-38-9

N,N-diethyl-3,5-dinitrobenzamide

Cat. No.: B1608904
CAS No.: 2782-38-9
M. Wt: 267.24 g/mol
InChI Key: BQWBSYSXEQYXJI-UHFFFAOYSA-N
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Description

N,N-diethyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C11H13N3O5 It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 3 and 5 positions, and an amide group (-CONH-) substituted with two ethyl groups (-C2H5)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,5-dinitrobenzamide typically involves the nitration of diethylbenzamide. The process begins with the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the substitution of the amide hydrogen atoms with ethyl groups. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are meticulously controlled to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amide group can undergo nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents such as alkyl halides or aryl halides in the presence of a base are used for substitution reactions.

Major Products Formed

    Oxidation: Further nitrated or oxidized derivatives of the compound.

    Reduction: N,N-diethyl-3,5-diaminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial properties, particularly against fungal infections.

    Medicine: Explored for its potential use in developing new therapeutic agents due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,5-dinitrobenzamide involves its interaction with biological molecules. The nitro groups are known to contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components in microorganisms . The compound may also interact with specific enzymes or receptors, leading to the inhibition of their activity and subsequent biological effects.

Comparison with Similar Compounds

N,N-diethyl-3,5-dinitrobenzamide can be compared with other similar compounds such as:

    N,N-dimethyl-3,5-dinitrobenzamide: Similar structure but with methyl groups instead of ethyl groups.

    3,5-dinitrobenzoic acid: Lacks the amide group and has a carboxylic acid group instead.

    N,N-diethyl-3,5-diaminobenzamide: The nitro groups are reduced to amine groups.

Uniqueness

This compound is unique due to the presence of both nitro groups and diethyl-substituted amide group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N,N-diethyl-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-3-12(4-2)11(15)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWBSYSXEQYXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394960
Record name N,N-diethyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2782-38-9
Record name N,N-diethyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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